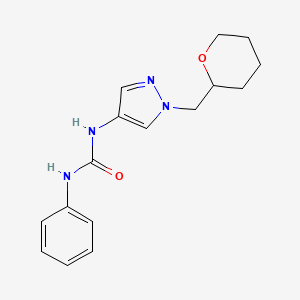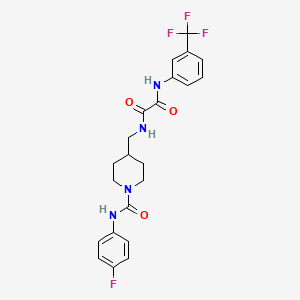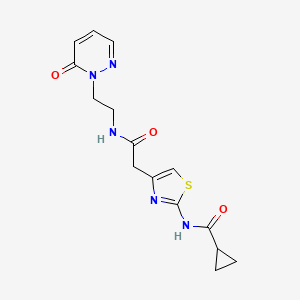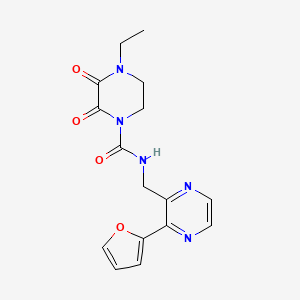
4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-ethyl-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dioxopiperazine-1-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazine ring, a furan ring, and a piperazine ring . Pyrazines are an important class of pharmacophores because of their versatility in pharmacological activity .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The standard way to write the simplified chemical formula for an organic molecule is to put the symbol for carbon first, followed by the number of carbon atoms in the molecule .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocycles
Synthesis of Thio- and Furan-fused Heterocycles : A study reported the synthesis of novel classes of compounds starting from corresponding acid derivatives, which included the creation of furan-fused heterocycles through intramolecular cyclization. This process highlights the potential for compounds with similar structural elements to be used in synthesizing new organic materials with possible applications in material science or as intermediates in pharmaceutical synthesis (Ergun et al., 2014).
Antimicrobial and Antioxidant Activity
Antimicrobial and Antioxidant Compounds : Research on the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, a structurally related compound, indicated its potential use in PET imaging for neuroinflammation, suggesting that related compounds could also have biomedical applications, including as imaging agents or in the study of inflammatory processes (Wang et al., 2018).
Biological Activity Evaluation
Anticancer and Anti-5-lipoxygenase Agents : Another study synthesized a novel series of pyrazolopyrimidines derivatives, aiming to evaluate their anticancer and anti-5-lipoxygenase activities. The structural motifs in these compounds share functional similarities with the target compound, suggesting potential research applications in the development of anticancer and anti-inflammatory drugs (Rahmouni et al., 2016).
Chemical Synthesis Methodologies
Novel Synthesis Approaches : The practical synthesis of complex organic compounds, such as CCR5 antagonists, highlights the use of sophisticated organic synthesis techniques to create molecules with significant pharmacological activities. Research into similar compounds may involve the development of new synthetic methodologies or the optimization of existing ones to improve yield, purity, or the pharmacokinetic properties of potential drug candidates (Ikemoto et al., 2005).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of the compound are yet to be identified. Pyrazine derivatives are known to possess numerous noteworthy pharmacological effects , suggesting that the compound may interact with a variety of biological targets.
Mode of Action
The exact mode of action of the compound is currently unknown. It is likely that the compound interacts with its targets in a manner similar to other pyrazine derivatives . This could involve binding to the target, altering its function, and triggering downstream effects.
Biochemical Pathways
The compound may affect various biochemical pathways due to the versatility of pyrazine-based drugs . The specific pathways affected would depend on the compound’s targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. Given the diverse biological activities of pyrazine-based drugs , the compound could potentially have a wide range of effects.
Eigenschaften
IUPAC Name |
4-ethyl-N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2,3-dioxopiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-2-20-7-8-21(15(23)14(20)22)16(24)19-10-11-13(18-6-5-17-11)12-4-3-9-25-12/h3-6,9H,2,7-8,10H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYKTLZOGIVZIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)C(=O)NCC2=NC=CN=C2C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
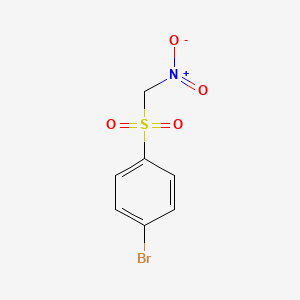
![N-(4-amino-2-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-methoxybenzamide](/img/no-structure.png)

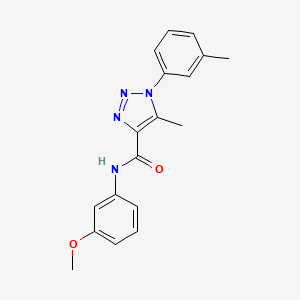
![6-Methylene-[1,4]dioxepane](/img/structure/B2794398.png)
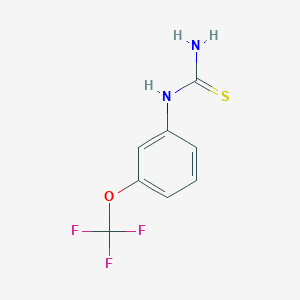
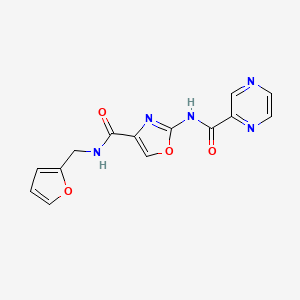
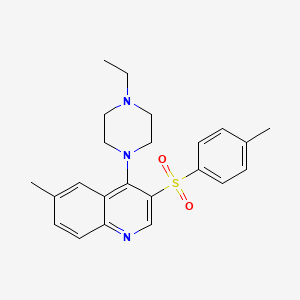
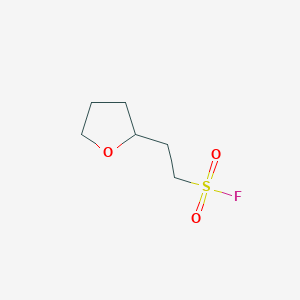
![4-(1-naphthyl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B2794404.png)

